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molecular formula C10H8ClN3O3 B8321576 [(5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbonyl)amino]acetic acid

[(5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbonyl)amino]acetic acid

Cat. No. B8321576
M. Wt: 253.64 g/mol
InChI Key: OMGWITWXJKXVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405210B2

Procedure details

To a solution of [(5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carbonyl)amino] acetic acid ethyl ester (EXAMPLE 39, 500 mg, 1.8 mmol) in THF (30 mL) was added sodium hydroxide solution (1.8 mL, 2M, 3.6 mmol) and the reaction stirred at rt for 4 h. The solvent was removed in vacuo and the solid partitioned between hydrochloric acid (1M, 100 mL) and ethyl acetate (2×100 mL). The aqueous layer was concentrated in vacuo and the solid residue suspended in water (10 mL), filtered and dried to give the title compound as an off-white solid. δH (d6 DMSO): 3.97 (2H, d), 7.18 (1H, s), 7.76 (1H, s), 8.57 (1H, s), 9.17 (1H, t), 12.32 (1H, s); m/z (ES+)=254 [M+H]+.
Name
[(5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carbonyl)amino] acetic acid ethyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[CH2:5][NH:6][C:7]([C:9]1[NH:18][C:12]2=[CH:13][N:14]=[C:15]([Cl:17])[CH:16]=[C:11]2[CH:10]=1)=[O:8])C.[OH-].[Na+]>C1COCC1>[Cl:17][C:15]1[CH:16]=[C:11]2[CH:10]=[C:9]([C:7]([NH:6][CH2:5][C:4]([OH:19])=[O:3])=[O:8])[NH:18][C:12]2=[CH:13][N:14]=1 |f:1.2|

Inputs

Step One
Name
[(5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carbonyl)amino] acetic acid ethyl ester
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(CNC(=O)C1=CC=2C(=CN=C(C2)Cl)N1)=O
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the solid partitioned between hydrochloric acid (1M, 100 mL) and ethyl acetate (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C2C(=CN1)NC(=C2)C(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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